molecular formula C11H14N4O B3033592 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide CAS No. 107902-99-8

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide

Cat. No.: B3033592
CAS No.: 107902-99-8
M. Wt: 218.26 g/mol
InChI Key: OOHYZJMDCYTEGN-UHFFFAOYSA-N
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Description

2-(5,6-Dimethyl-1H-benzimidazol-1-yl)acetohydrazide ( 107902-99-8) is a high-value benzimidazole derivative serving as a key synthetic intermediate in medicinal chemistry and anticancer research. This compound features the benzimidazole pharmacophore, a structure known to mimic naturally occurring purine nucleotides, which facilitates diverse interactions with biological targets such as DNA and various enzymes . This acetohydrazide is primarily utilized in designing and synthesizing novel potential anticancer agents. Research indicates that related benzimidazole-acetohydrazide derivatives demonstrate inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology due to its role in cancer development and metastasis . The compound serves as a versatile precursor for generating libraries of Schiff bases and other heterocyclic systems, which are crucial for structure-activity relationship (SAR) studies in drug discovery . Key Research Applications: • Intermediate for novel benzimidazole-based EGFR kinase inhibitors . • Precursor for synthesizing biologically active hydrazone derivatives . • Scaffold for developing potential antimicrobial and antitumor agents . Molecular Formula: C 11 H 14 N 4 O Molecular Weight: 218.26 g/mol Storage: Preserve in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(5,6-dimethylbenzimidazol-1-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7-3-9-10(4-8(7)2)15(6-13-9)5-11(16)14-12/h3-4,6H,5,12H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHYZJMDCYTEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form corresponding benzimidazole derivatives, or it can undergo nucleophilic substitution to introduce different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Applications

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide is primarily recognized for its fungicidal properties. It belongs to the class of benzimidazole fungicides, which are known for their effectiveness against a broad spectrum of fungal pathogens.

  • Mechanism of Action : The compound disrupts fungal cell division by inhibiting microtubule formation, leading to cell death.
  • Application Methods : Typically applied as sprays or dusts on crops to prevent and control fungal diseases.

Outcomes :

  • Studies have shown that the use of this compound can significantly reduce the incidence of fungal diseases in crops, ultimately leading to increased yields and improved crop quality.

Medicinal Chemistry

In medicinal chemistry, compounds containing the benzimidazole scaffold have been extensively studied for their pharmacological properties.

  • Biological Activity : Research indicates that this compound may exhibit anti-inflammatory, anticancer, and antimicrobial activities.

Case Studies :

  • Molecular docking studies suggest that this compound effectively interacts with specific biological targets, such as enzymes and receptors involved in disease pathways. This interaction may lead to inhibitory effects that could be harnessed for therapeutic purposes.

Comparative Analysis with Related Compounds

The versatility of the benzimidazole scaffold is highlighted by comparing this compound with structurally similar compounds:

Compound NameStructure DescriptionUnique Features
2-(2-methylbenzimidazol-1-yl)acetohydrazideContains a methyl group at the ortho positionAlters electronic properties
2-(phenyl)-1H-benzimidazol-1-yl)acetohydrazideExhibits different biological activities due to phenyl substituentPotential for varied pharmacological effects
2-(5-nitrobenzimidazol-1-yl)acetohydrazideNitro group enhances anticancer potentialDifferent mechanisms of action

These comparisons illustrate how slight modifications in structure can lead to diverse biological activities and applications.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step processes that may include microwave-assisted techniques to enhance yield and reduce reaction times. The acetohydrazide group allows for various reactions essential for developing derivatives with potentially improved biological activities.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in the inflammatory response . By inhibiting this enzyme, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Methyl groups at the 5,6-positions enhance lipophilicity and CNS activity compared to unsubstituted analogues. The phenoxymethyl group in Compound 25g further improves potency in the MES model, suggesting substituent position and size critically influence target engagement .

Mechanistic Differences : While phenytoin and ethosuximide act via sodium channel blockade and T-type calcium channel inhibition, respectively, benzimidazole derivatives may target GABAergic pathways or modulate ion channels through distinct interactions .

Research Findings and Discussion

Efficacy and Selectivity

  • In PTZ-induced seizures, this compound demonstrated 70% seizure inhibition at 50 mg/kg, outperforming ethosuximide (55% at the same dose) .
  • Compound 25g (phenoxymethyl analogue) showed 85% inhibition in the MES model, surpassing phenytoin (75%) but with a narrower therapeutic window.

Toxicity and Tolerability

  • The dimethyl-substituted compound exhibited lower neurotoxicity in rodent models compared to phenytoin, which is associated with dose-dependent ataxia and cognitive side effects.

Biological Activity

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.255 g/mol
  • CAS Number : 107902-99-8

Biological Activity Overview

Benzimidazole derivatives, including this compound, are recognized for their extensive pharmacological profiles. The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation.
  • Antioxidant Effects : Shows ability to scavenge free radicals.
  • Anti-inflammatory Activity : May reduce inflammation in biological systems.

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess antimicrobial properties. A study highlighted that compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against common pathogens such as E. coli and S. aureus .

CompoundMIC (µg/mL)Pathogen
This compoundTBDTBD
Benzimidazole Derivative A10E. coli
Benzimidazole Derivative B5S. aureus

Anticancer Activity

The anticancer efficacy of benzimidazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines, including breast and liver cancer cells .

Case Study: In Vitro Anticancer Activity

A recent study evaluated the cytotoxic effects of a series of benzimidazole derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives led to significant reductions in cell viability at concentrations as low as 10 µM .

The biological activities of benzimidazole derivatives are often attributed to their ability to interact with specific biological targets:

  • DNA Intercalation : Some benzimidazole compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
  • Reactive Oxygen Species (ROS) Scavenging : Their antioxidant properties help mitigate oxidative stress in cells.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing intermediates. For example:

  • Step 1: Preparation of the benzimidazole core via cyclization of 5,6-dimethyl-1H-benzimidazole using acetic acid derivatives under reflux conditions .
  • Step 2: Hydrazide formation via reaction with hydrazine hydrate in absolute ethanol under reflux for 4–6 hours. TLC (chloroform:methanol, 7:3) is used to monitor progress .
  • Optimization: Solvent-free conditions or microwave-assisted synthesis may improve yield and reduce reaction time. Adjusting stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate) and temperature control can mitigate side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆) identify protons and carbons in the benzimidazole and hydrazide moieties. For example, the NH proton of the hydrazide appears as a singlet at δ 10–12 ppm .
  • IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
  • X-ray Diffraction: Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions), with lattice energy calculations validating stability .

Advanced Research Questions

Q. How can researchers address contradictory data in spectroscopic results (e.g., unexpected NMR shifts or IR absorptions) during characterization?

Methodological Answer:

  • Step 1: Cross-validate using complementary techniques. For instance, discrepancies in NH proton shifts may arise from tautomerism; variable-temperature NMR or DFT calculations can clarify dynamic equilibria .
  • Step 2: Re-examine synthetic intermediates. Impurities from incomplete cyclization (e.g., residual o-phenylenediamine) may alter spectral profiles. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Step 3: Compare experimental data with computational predictions (e.g., Gaussian-optimized structures) to identify deviations caused by solvent effects or crystal packing .

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity while maintaining structural integrity?

Methodological Answer:

  • Rational Design: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzimidazole C-2 position to modulate electronic properties and binding affinity .
  • Synthetic Routes: Utilize click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append triazole or thiazole rings, as demonstrated in phenoxymethylbenzoimidazole hybrids .
  • Validation: Assess stability via accelerated degradation studies (pH 1–10, 40°C) and confirm bioactivity using in vitro assays (e.g., enzyme inhibition) .

Q. How can computational modeling (e.g., molecular docking or QSAR) guide the optimization of this compound for target-specific applications?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with biological targets (e.g., tyrosine kinases). Analyze binding poses of derivatives with substituents like fluorophenyl or bromophenyl groups for improved hydrophobic interactions .
  • QSAR Models: Corrogate substituent parameters (Hammett σ, logP) with activity data to predict optimal functional groups. For example, increased lipophilicity may enhance membrane permeability .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayers, identifying flexible regions prone to metabolic degradation .

Data Contradiction and Validation

Q. What experimental and theoretical approaches resolve discrepancies between calculated and observed lattice energies in crystallographic studies?

Methodological Answer:

  • Theoretical: Compute lattice energy via PIXEL (Coulomb-London-Pauli model) and compare with experimental values from X-ray data. Adjust for weak interactions (e.g., C–H⋯π) often underestimated in DFT .
  • Experimental: Grow crystals in varying solvents (e.g., DMF vs. ethanol) to isolate polymorphs and compare packing efficiencies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide
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2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetohydrazide

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